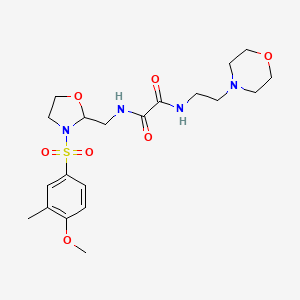
N1-((3-((4-methoxy-3-methylphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-((3-((4-methoxy-3-methylphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide is a useful research compound. Its molecular formula is C20H30N4O7S and its molecular weight is 470.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial Activity and Mechanism of Action
Oxazolidinones, including compounds structurally related to the one , have been explored for their antibacterial properties. These compounds exhibit a novel mechanism of bacterial protein synthesis inhibition, making them potent against a variety of clinically important human pathogens, including methicillin-susceptible and resistant Staphylococcus aureus, Enterococcus faecalis, and faecium, Streptococcus pyogenes, and pneumoniae, among others. The non-cross-resistance with other antibacterial agents, unaffected activity by human serum, and lack of rapid resistance development highlight their potential in addressing antibiotic resistance challenges (Zurenko et al., 1996).
Herbicidal and Antimicrobial Agents
The synthesis of new heterocyclic compounds based on oxazolidine and morpholine frameworks has been investigated for their biological activities. Specifically, derivatives have been prepared to exhibit herbicidal activities by targeting protoporphyrinogen oxidase, a critical enzyme in plant metabolism. This approach demonstrates the chemical versatility of oxazolidine and morpholine derivatives in developing novel herbicides with potential applications in agriculture (Luo et al., 2008).
Synthesis of N-Heterocycles
The chemical versatility of the oxazolidine and morpholine moieties extends to the synthesis of N-heterocycles, which are pivotal in medicinal chemistry. Efficient synthetic routes to create morpholine derivatives showcase their significance in constructing complex molecules. These methodologies provide a foundation for developing new drugs with improved pharmacological profiles, emphasizing the importance of such chemical structures in drug design and discovery (Matlock et al., 2015).
Electrophoretic and Biocompatible Polymers
Research into the development of biocompatible polymers for medical applications has also utilized oxazolidine derivatives. For instance, poly(2-oxazoline)s initiated by perfluoroalkanesulfoneimides have been studied for their electrophoretic deposition capabilities, including the integration with bioactive glass. This work highlights the role of oxazolidine derivatives in fabricating coatings and materials with potential biomedical applications, such as drug delivery systems and implantable devices (Hayashi & Takasu, 2015).
Propriétés
IUPAC Name |
N'-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-(2-morpholin-4-ylethyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O7S/c1-15-13-16(3-4-17(15)29-2)32(27,28)24-9-12-31-18(24)14-22-20(26)19(25)21-5-6-23-7-10-30-11-8-23/h3-4,13,18H,5-12,14H2,1-2H3,(H,21,25)(H,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCHJKUWQNGIPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCCN3CCOCC3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

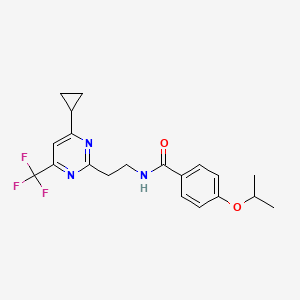
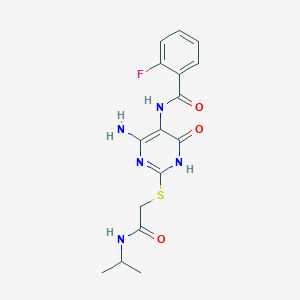
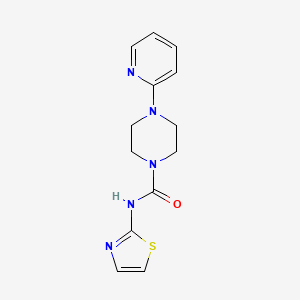
![N-[3-(dimethylamino)propyl]-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide](/img/structure/B2363478.png)
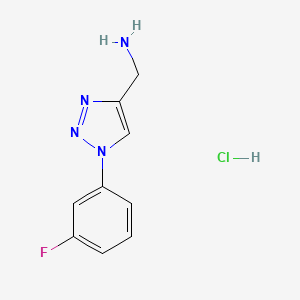
![(E)-5-bromo-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2363481.png)


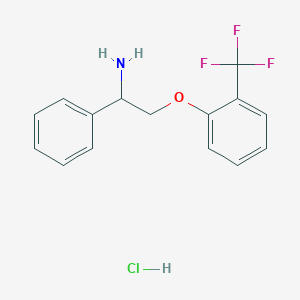
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methyl-3-nitrobenzamide](/img/structure/B2363490.png)
![N-(2,4-difluorophenyl)-2-((6-(4-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2363491.png)
![4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl N-(3,4-dichlorophenyl)carbamate](/img/structure/B2363493.png)
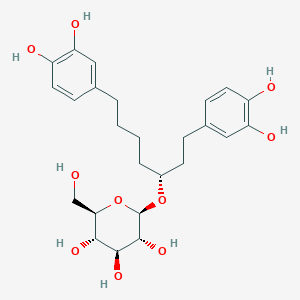
![3-Tert-butyl-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyridazine](/img/structure/B2363496.png)